Vobasan

Descripción

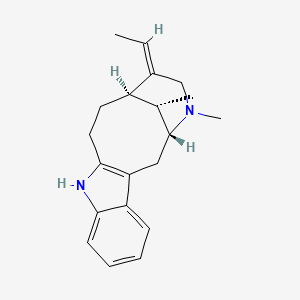

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C20H26N2 |

|---|---|

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

(1R,14R,15E,18S)-15-ethylidene-17,18-dimethyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene |

InChI |

InChI=1S/C20H26N2/c1-4-14-12-22(3)20-11-17-16-7-5-6-8-18(16)21-19(17)10-9-15(14)13(20)2/h4-8,13,15,20-21H,9-12H2,1-3H3/b14-4-/t13-,15+,20+/m0/s1 |

Clave InChI |

IXXKGILOHWFLII-WASXRUECSA-N |

SMILES isomérico |

C/C=C\1/CN([C@@H]2CC3=C(CC[C@@H]1[C@@H]2C)NC4=CC=CC=C34)C |

SMILES canónico |

CC=C1CN(C2CC3=C(CCC1C2C)NC4=CC=CC=C34)C |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Landscape of Vobasan Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, reactivity, and analytical methodologies of Vobasan-type indole alkaloids, providing a critical resource for scientists in natural product chemistry, pharmacology, and drug development.

This compound alkaloids, a distinct class of monoterpenoid indole alkaloids, are characterized by a unique bridged carbocyclic ring system. Found in various plant species, notably within the Apocynaceae family, these compounds have garnered significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of their chemical properties, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and further research into this promising class of natural products.

Core Chemical Characteristics

The chemical behavior of this compound alkaloids is largely dictated by the indole nucleus and the intricate stereochemistry of their polycyclic framework. The indole ring system, being electron-rich, is prone to electrophilic substitution, primarily at the C3 position. The reactivity of the indole nitrogen and the potential for various cycloaddition reactions further contribute to the chemical diversity of this alkaloid family.

General Reactivity and Stability

This compound alkaloids exhibit a range of reactivities influenced by their specific functional groups and stereochemical arrangement. The indole moiety can undergo oxidation, reduction, and various substitution reactions. The stability of these alkaloids is dependent on factors such as pH, temperature, and exposure to light. Under acidic conditions, rearrangements of the skeletal framework can occur, while basic conditions can affect the integrity of ester functionalities often present in these molecules.

Quantitative Physicochemical and Spectroscopic Data

To facilitate comparative analysis and aid in the identification and characterization of this compound alkaloids, the following tables summarize key quantitative data for representative members of this class.

Table 1: Physicochemical Properties of Selected this compound Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Ajmalicine | C₂₁H₂₄N₂O₃ | 352.43 | 250-252 (dec.) | Not Reported |

| Akuammicine | C₂₀H₂₂N₂O₂ | 322.41 | 182 | 7.45[1] |

| Tabersonine | C₂₁H₂₄N₂O₂ | 336.43 | 198-200 | Not Reported |

| Perivine | C₂₀H₂₄N₂O₃ | 356.42 | 165-167 | Not Reported |

| Vincamine | C₂₁H₂₆N₂O₃ | 354.44 | 232-233 | Not Reported |

Table 2: Key Spectroscopic Data for Selected this compound Alkaloids

| Alkaloid | ¹H NMR (δ ppm) Key Signals | ¹³C NMR (δ ppm) Key Signals | Key IR (cm⁻¹) Bands | Key MS (m/z) Fragments |

| Ajmalicine | Aromatic protons (6.5-7.5), N-H (8.1), O-CH₃ (3.7) | Indole carbons (100-140), C=O (173) | 3350 (N-H), 1730 (C=O), 1620 (C=C) | 352 (M+), 321, 251, 184 |

| Akuammicine | Aromatic protons (7.0-7.6), N-H (8.0), O-CH₃ (3.6) | Indole carbons (102-136), C=O (174) | 3400 (N-H), 1735 (C=O), 1615 (C=C) | 322 (M+), 263, 221, 157 |

| Tabersonine | Aromatic protons (6.8-7.5), N-H (7.9), O-CH₃ (3.8) | Indole carbons (105-145), C=O (168) | 3300 (N-H), 1725 (C=O), 1600 (C=C) | 336 (M+), 305, 277, 130 |

| Perivine | Aromatic protons (7.1-7.5), N-H (8.2), O-CH₃ (3.7) | Indole carbons (108-138), C=O (172) | 3380 (N-H), 1730 (C=O), 1625 (C=C) | 356 (M+), 325, 267, 196 |

| Vincamine | Aromatic protons (7.0-7.6), O-CH₃ (3.8) | Indole carbons (103-137), C=O (175) | 1740 (C=O), 1610 (C=C) | 354 (M+), 323, 295, 224 |

Experimental Protocols

The isolation, purification, and characterization of this compound alkaloids are critical steps in their study. The following sections provide detailed methodologies for these procedures.

General Protocol for Extraction and Isolation of this compound Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound alkaloids, which can be adapted based on the specific plant material and target alkaloids.

-

Sample Preparation: The plant material (e.g., leaves, bark, roots) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for 24-48 hours with occasional agitation.

-

The extraction process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

The extracts are combined and filtered.

-

-

Acid-Base Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The free-base alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.

-

-

Purification:

-

The crude alkaloid extract is subjected to chromatographic separation.

-

Column Chromatography: Silica gel or alumina is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase to separate the alkaloids based on their polarity.

-

Preparative Thin-Layer Chromatography (pTLC): This technique can be used for further purification of the fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual alkaloids, reversed-phase HPLC with a C18 column is often employed, using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Protocol for Spectroscopic Characterization

The structural elucidation of isolated this compound alkaloids relies on a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: The sample is dissolved in a suitable solvent (e.g., methanol or ethanol) and the UV-Vis spectrum is recorded to identify the characteristic chromophores of the indole nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a KBr pellet or as a thin film to identify functional groups such as N-H, C=O (ester), and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the alkaloid. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number and chemical environment of the protons in the molecule.

-

¹³C NMR spectroscopy provides information about the carbon skeleton.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity of atoms and the complete three-dimensional structure of the alkaloid.

-

Visualizing Methodologies and Pathways

To provide a clearer understanding of the processes involved in the study of this compound alkaloids, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a simplified representation of a signaling pathway.

This technical guide serves as a foundational resource for researchers engaged in the study of this compound alkaloids. The presented data and protocols are intended to streamline experimental design and facilitate the discovery and development of new therapeutic agents derived from this fascinating class of natural products. Further research into the synthesis, biosynthesis, and pharmacological mechanisms of this compound alkaloids will undoubtedly unveil new opportunities for innovation in medicine.

References

Vobasan-Type Indole Alkaloids: A Comprehensive Technical Guide to Their Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasan-type indole alkaloids are a class of monoterpenoid indole alkaloids characterized by a specific rearranged carbon skeleton. These natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities, which present potential applications in drug discovery and development. This technical guide provides an in-depth exploration of the natural sources of this compound-type indole alkaloids, the history of their discovery, and the experimental methodologies employed for their isolation and structural elucidation.

Natural Sources of this compound-Type Indole Alkaloids

The primary natural reservoirs of this compound-type indole alkaloids are plants belonging to the Apocynaceae family, a large family of flowering plants that includes trees, shrubs, and herbs. Within this family, several genera are particularly rich in these compounds.

Key Plant Genera:

-

Voacanga : The genus Voacanga is a significant source of this compound-type and related indole alkaloids. Voacanga africana is a well-studied species from which a plethora of these compounds have been isolated. The bark and root bark of V. africana are particularly rich in these alkaloids.

-

Tabernaemontana : This is another prominent genus within the Apocynaceae family known for producing a wide array of indole alkaloids, including those of the this compound-type. Species such as Tabernaemontana divaricata, Tabernaemontana corymbosa, and Tabernaemontana elegans have been identified as sources of vobasine, dregamine, and tabernaemontanine.[1]

-

Peschiera : Now often included within the Tabernaemontana genus, species like Peschiera fuchsiaefolia have also been reported to contain this compound-type indole alkaloids.

-

Hunteria : The species Hunteria zeylanica has been reported to contain vobasine.

The distribution of these alkaloids can vary significantly between different plant parts (e.g., leaves, stem bark, root bark, seeds) and can be influenced by geographical location and season.

Discovery and Key Milestones

The discovery of this compound-type indole alkaloids dates back to the mid-20th century, with vobasine being one of the first members of this class to be identified.

-

1955 : French chemists Maurice-Marie Janot and Robert Goutarel extracted several alkaloids from Voacanga africana, sparking interest in the chemical constituents of this plant.

-

1959 : The alkaloid vobasine was first isolated from Voacanga africana and reported by Renner.[2] This marked a crucial step in defining the this compound alkaloid group.

-

1970s : The structural relationship between vobasine and the related alkaloids, dregamine and tabernaemontanine, was confirmed.[2] These alkaloids differ in the reduction of the ethylidene side chain.

-

Subsequent Decades : Ongoing phytochemical investigations of various Apocynaceae species have led to the isolation and characterization of numerous other this compound-type indole alkaloids and their derivatives, including bisindole alkaloids containing a vobasinyl moiety.

Quantitative Data on this compound-Type Indole Alkaloids

The yield of this compound-type indole alkaloids from natural sources can vary considerably. The following table summarizes some of the reported quantitative data.

| Alkaloid/Alkaloid Group | Plant Species | Plant Part | Yield (% of dry weight or mg/kg) | Reference |

| Voacangine | Voacanga africana | Root Bark | ~0.8% - 1.1% | [2][3] |

| Iboga-vobasinyl dimers (e.g., voacamine) | Voacanga africana | Root Bark | ~2.9% - 3.7% | [2][3] |

| Total Alkaloids | Tabernaemontana divaricata | Leaves | 1068 mg/kg | [4] |

| Voaphylline | Tabernaemontana divaricata | Leaves | 260 mg/kg | [4] |

| Vobasine, Dregamine, Tabernaemontaninol | Tabernaemontana elegans | Whole Plant, Root Bark | Major components (specific yield not reported) | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound-type indole alkaloids involve a series of well-established experimental procedures.

Extraction of Crude Alkaloids

A common method for the extraction of indole alkaloids from plant material is the acid-base extraction technique.

Materials:

-

Dried and powdered plant material (e.g., root bark, leaves)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1-5% solution

-

Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Ethyl acetate (EtOAc)

-

Rotary evaporator

Procedure:

-

Maceration: The powdered plant material is macerated in methanol or ethanol for an extended period (e.g., 24-72 hours) with occasional shaking. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The solvent is filtered, and the combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 1-5% HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: The acidic solution is washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove fats, waxes, and other non-alkaloidal components.

-

Basification: The aqueous layer is then made basic by the addition of a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, converting them back to their free base form, which are generally insoluble in water.

-

Liquid-Liquid Extraction: The basified aqueous solution is extracted multiple times with an immiscible organic solvent like dichloromethane, chloroform, or ethyl acetate. The alkaloids will partition into the organic layer.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to dryness to yield the crude alkaloid mixture.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex combination of different compounds and requires further separation and purification.

Techniques:

-

Column Chromatography (CC): This is a primary technique for the initial fractionation of the crude alkaloid extract.

-

Stationary Phase: Silica gel or alumina are commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify fractions containing compounds of interest. A visualizing agent, such as Dragendorff's reagent, is often used to detect the presence of alkaloids.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of the isolated alkaloids to obtain highly pure compounds.

Structure Elucidation

The determination of the chemical structure of the purified alkaloids is achieved through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms within the molecule.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is essential for assembling the carbon skeleton.

-

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., N-H, C=O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present, which is characteristic of the indole nucleus.

Visualizations

Biosynthesis of this compound-Type Indole Alkaloids

The biosynthesis of this compound-type indole alkaloids, like other monoterpenoid indole alkaloids, originates from the amino acid tryptophan and the monoterpenoid secologanin.

Experimental Workflow for Isolation and Identification

The general workflow for the discovery and characterization of this compound-type indole alkaloids from a plant source is a multi-step process.

Major Natural Sources of this compound-Type Alkaloids

This diagram illustrates the hierarchical relationship of the primary plant sources.

References

An In-depth Technical Guide to Vobasan and Vobasinyl-Iboga Bisindole Alkaloid Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structures of vobasan and vobasinyl-iboga bisindole alkaloids. These complex natural products, predominantly isolated from plants of the Tabernaemontana genus, have garnered significant interest in the scientific community due to their intricate molecular architectures and diverse pharmacological activities. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Core Structures and Nomenclature

This compound and vobasinyl-iboga bisindole alkaloids are composed of two distinct monomeric indole alkaloid units: a this compound-type moiety and an iboga-type moiety. The this compound unit is characterized by a rearranged monoterpene indole skeleton, while the iboga unit possesses the classic caged structure containing an isoquinuclidine ring system. The linkage between these two units typically occurs between the vobasinyl C3 and various positions on the iboga aromatic ring or side chain.

The nomenclature of these bisindole alkaloids often reflects their constituent monomers and the substitution patterns. For instance, "vobasinyl" indicates the attachment of the this compound unit.

Spectroscopic Data for Structural Elucidation

The structural elucidation of these complex alkaloids relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative ¹H and ¹³C NMR data for selected vobasinyl-iboga bisindole alkaloids, compiled from the literature. These tables are designed for easy comparison of chemical shifts for key structural motifs.

Table 1: ¹³C NMR Spectroscopic Data (δ in ppm) for Selected Vobasinyl-Iboga Bisindole Alkaloids in CDCl₃

| Carbon No. | Taburnaemine A[1] | Voacamine | (3R,19R)-19-Hydroxy-3-(2-oxopropyl)voacangine[2] |

| Vobasinyl Unit | |||

| 2 | 134.9 | 135.5 | - |

| 3 | 54.8 | 54.2 | - |

| 5 | 53.6 | 53.8 | - |

| 6 | 35.1 | 35.0 | - |

| 7 | 109.8 | 110.1 | - |

| 8 | 128.9 | 129.2 | - |

| 9 | 118.9 | 119.0 | - |

| 10 | 121.5 | 121.8 | - |

| 11 | 123.8 | 124.0 | - |

| 12 | 110.8 | 111.0 | - |

| 13 | 142.9 | 143.2 | - |

| 14 | 48.9 | 49.1 | - |

| 15 | 32.1 | 32.3 | - |

| 16 | 52.5 | 52.7 | - |

| 17 | 175.2 | 175.5 | - |

| 18 | 12.1 | 12.3 | - |

| 19 | 120.2 | 120.5 | - |

| 20 | 138.1 | 138.4 | - |

| 21 | 59.8 | 60.0 | - |

| N-CH₃ | 42.5 | 42.7 | - |

| COOCH₃ | 51.2 | 51.4 | - |

| Iboga Unit | |||

| 2' | 135.8 | 136.0 | 135.9 |

| 3' | 54.8 | - | 54.1 |

| 5' | 53.2 | 53.4 | 53.3 |

| 6' | 34.9 | 35.1 | 34.8 |

| 7' | 109.5 | 109.8 | 109.6 |

| 8' | 128.5 | 128.8 | 128.6 |

| 9' | 118.5 | 118.8 | 118.6 |

| 10' | 121.1 | 121.4 | 121.2 |

| 11' | 123.5 | 123.8 | 123.6 |

| 12' | 110.5 | 110.8 | 110.6 |

| 13' | 142.5 | 142.8 | 142.6 |

| 14' | 48.5 | 48.8 | 48.6 |

| 15' | 31.8 | 32.0 | 31.9 |

| 16' | 52.1 | 52.4 | 52.2 |

| 17' | 174.8 | 175.1 | 175.0 |

| 18' | 11.8 | 12.0 | 22.2 |

| 19' | - | - | 71.0 |

| 20' | - | - | 40.2 |

| 21' | 59.5 | 59.8 | 59.6 |

| 10'-OCH₃ | 55.8 | 56.0 | 55.9 |

| 11'-OCH₃ | - | - | - |

| COOCH₃' | 52.8 | 53.0 | 52.9 |

Table 2: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Selected Vobasinyl-Iboga Bisindole Alkaloids in CDCl₃

| Proton No. | Taburnaemine A[1] | Voacamine | (3R,19R)-19-Hydroxy-3-(2-oxopropyl)voacangine[2] |

| Vobasinyl Unit | |||

| NH | 7.98 (s) | 8.05 (s) | - |

| H-9 | 7.45 (d, 7.8) | 7.50 (d, 7.8) | - |

| H-10 | 7.10 (t, 7.8) | 7.15 (t, 7.8) | - |

| H-11 | 7.18 (t, 7.8) | 7.22 (t, 7.8) | - |

| H-12 | 7.30 (d, 7.8) | 7.35 (d, 7.8) | - |

| H-18 | 1.65 (d, 6.5) | 1.70 (d, 6.5) | - |

| H-19 | 5.40 (q, 6.5) | 5.45 (q, 6.5) | - |

| N-CH₃ | 2.55 (s) | 2.60 (s) | - |

| COOCH₃ | 3.65 (s) | 3.70 (s) | - |

| Iboga Unit | |||

| N'H | 8.02 (s) | 8.10 (s) | 7.90 (s) |

| H-9' | 7.48 (d, 8.0) | 7.52 (d, 8.0) | 7.63 (d, 8.5) |

| H-11' | - | - | 6.54 (dd, 8.5, 2.6) |

| H-12' | 6.80 (s) | 6.85 (s) | 6.43 (d, 2.6) |

| H-18' | 0.90 (t, 7.0) | 0.95 (t, 7.0) | 1.28 (d, 6.5) |

| H-19' | - | - | 3.89 (qd, 6.5, 2.0) |

| 10'-OCH₃ | 3.80 (s) | 3.85 (s) | 3.78 (s) |

| COOCH₃' | 3.75 (s) | 3.80 (s) | - |

Experimental Protocols

Isolation of Vobasinyl-Iboga Bisindole Alkaloids from Tabernaemontana corymbosa

The following is a representative protocol for the isolation of bisindole alkaloids from the leaves of Tabernaemontana corymbosa, adapted from published procedures.[1]

Protocol:

-

Extraction:

-

Air-dried and powdered leaves of T. corymbosa (approximately 10 kg) are macerated with 95% ethanol at room temperature for 72 hours.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in 5% aqueous HCl and partitioned with ethyl acetate to remove non-alkaloidal components.

-

The acidic aqueous layer is basified with NH₄OH to pH 9-10 and then extracted with dichloromethane (CH₂Cl₂).

-

The CH₂Cl₂ layer is dried over anhydrous Na₂SO₄ and concentrated to afford the crude alkaloid mixture.

-

-

Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of increasing polarity, typically starting with petroleum ether and gradually increasing the proportion of acetone and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

-

Similar fractions are combined based on their TLC profiles.

-

-

Purification:

-

Combined fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Pure compounds are obtained after removal of the solvent under reduced pressure.

-

Synthesis of Vobasinyl-Iboga Bisindole Alkaloids (Illustrative Example)

The total synthesis of these complex molecules is a formidable challenge. A common strategy involves the coupling of a suitably functionalized this compound derivative with an iboga alkaloid. The following is a generalized representation of an acid-catalyzed coupling reaction, analogous to the well-established coupling of catharanthine and vindoline to form vinblastine.[3][4][5]

Protocol:

-

Activation of the this compound Moiety:

-

A this compound-type alkaloid, such as catharanthine, is often activated to generate a reactive electrophilic intermediate. This can be achieved through oxidation, for example, using FeCl₃ or via a Polonovski-type reaction of the corresponding N-oxide.

-

-

Coupling Reaction:

-

The activated this compound intermediate is then reacted with the nucleophilic iboga alkaloid (e.g., vindoline or a similar iboga derivative) in an appropriate solvent system, often at low temperatures to control stereoselectivity.

-

The reaction mixture is typically stirred for several hours to allow for complete coupling.

-

-

Reduction and Work-up:

-

The resulting iminium ion intermediate is reduced, commonly with sodium borohydride (NaBH₄), to yield the stable bisindole alkaloid.

-

The reaction is quenched, and the product is extracted into an organic solvent.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel or alumina, followed by HPLC to obtain the pure bisindole alkaloid.

-

Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and vobasinyl-iboga bisindole alkaloids.

Caption: Core components of a vobasinyl-iboga bisindole alkaloid.

Caption: Simplified biosynthetic pathway to bisindole alkaloids.

Caption: General workflow for isolating bisindole alkaloids.

This technical guide provides a foundational understanding of this compound and vobasinyl-iboga bisindole alkaloids, with a focus on their core structures, spectroscopic characterization, and methods for their isolation and synthesis. The provided data and protocols are intended to be a valuable resource for researchers in the field. Further investigation into the specific biological activities and mechanisms of action of these fascinating natural products is an active and promising area of research.

References

- 1. Taburnaemines A–I, Cytotoxic Vobasinyl-Iboga-Type Bisindole Alkaloids from Tabernaemontana corymbosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Iboga-Type Indole Alkaloids from Tabernaemontana divaricata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

Unable to Identify "Vobasan Derivatives" in Scientific Literature

A comprehensive search of scientific databases and literature has yielded no specific information on a class of compounds referred to as "Vobasan derivatives." This term does not appear to be a standard or widely recognized classification in the field of cancer research or drug development.

It is possible that "this compound" may be a proprietary name, a novel compound not yet widely documented in publicly available literature, a potential misspelling of another chemical entity, or an internal project designation.

To proceed with your request for an in-depth technical guide, clarification on the specific chemical structure, a more common chemical name, or any associated publication references for "this compound derivatives" is required. Without this foundational information, it is not possible to accurately gather the necessary data on the mechanism of action, experimental protocols, and quantitative results to fulfill the detailed requirements of your request.

We are prepared to conduct a thorough analysis and generate the requested technical guide upon receiving the necessary identifying information for the compounds of interest.

Vobasan Alkaloids: A Technical Guide to Their Cytotoxic and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasan alkaloids, a class of indole alkaloids, have emerged as a promising area of research in the quest for novel anticancer agents. Characterized by their intricate chemical structures, these natural products have demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current state of research on this compound alkaloids as potential cytotoxic and anticancer agents, with a focus on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

This compound alkaloids are structurally diverse, typically featuring a this compound skeleton. Their classification is based on the specific substitutions and stereochemistry of this core structure. Key examples with demonstrated anticancer potential include voacamine, voacangine, perivine, and vobasine.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound alkaloids has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for various this compound alkaloids.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Voacangine | SCC-1 (Oral Cancer) | 9 | [1] |

| hTRET-OME (Normal Oral) | 100 | [1] | |

| Voacamine | Colorectal Cancer Cells | Varies | [2] |

| Multidrug-Resistant Tumor Cells | Enhances Doxorubicin Efficacy | [3][4] |

Mechanisms of Anticancer Action

This compound alkaloids exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

Several this compound alkaloids have been shown to trigger apoptosis in cancer cells. This is often mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the key executioners of apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle is another critical mechanism by which this compound alkaloids inhibit cancer cell proliferation. For instance, voacangine has been observed to induce G2/M phase arrest in oral cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.[1]

Inhibition of Signaling Pathways

Key signaling pathways that regulate cell growth, proliferation, and survival are often dysregulated in cancer. This compound alkaloids have been found to modulate these pathways.

-

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. Voacangine has been shown to inhibit this pathway in oral cancer cells.[1] The general mechanism involves the inhibition of Akt phosphorylation, which in turn affects downstream targets that promote cell survival and proliferation.

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) signaling pathway is frequently overactive in various cancers, leading to uncontrolled cell growth. Voacamine has been identified as an inhibitor of the EGFR/PI3K/Akt signaling cascade in colorectal cancer.[2] By blocking this pathway, voacamine can suppress tumor growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound alkaloid and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound alkaloid at various concentrations for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Analysis by Western Blot

Western blotting is used to detect the expression levels of apoptosis-related proteins.

-

Protein Extraction: Treat cells with the this compound alkaloid, harvest, and lyse in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound alkaloids and a typical experimental workflow for their evaluation.

In Vivo Anticancer Activity

While in vitro studies have demonstrated the promising anticancer effects of this compound alkaloids, in vivo data from animal models is crucial for preclinical validation. Studies on voacamine have shown its potential to suppress tumor growth in mouse models of colorectal cancer, often with minimal toxicity to vital organs.[2] These findings underscore the therapeutic potential of this compound alkaloids and warrant further investigation in more complex preclinical models.

Conclusion and Future Perspectives

This compound alkaloids represent a valuable class of natural products with significant potential for development as anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical cancer-related signaling pathways highlights their multifaceted mechanisms of action. The quantitative data, while still limited for some members of this class, consistently demonstrates potent cytotoxic activity against various cancer cell lines.

Future research should focus on:

-

Expanding the library of tested this compound alkaloids against a wider panel of cancer cell lines to identify more potent and selective compounds.

-

Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of promising candidates.

-

Elucidating the detailed molecular targets and signaling pathways for a broader range of this compound alkaloids.

-

Exploring synergistic combinations with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The in-depth understanding of the cytotoxic and anticancer properties of this compound alkaloids, facilitated by the methodologies and data presented in this guide, will be instrumental in advancing these promising natural compounds towards clinical application.

References

- 1. Dependency of EGFR activation in vanadium-based sensitization to oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Vobasan Compounds: A Technical Guide to their Antimalarial and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasan alkaloids, a class of monoterpenoid indole alkaloids predominantly found in plant genera such as Tabernaemontana, have garnered scientific interest for their potential therapeutic applications. These complex natural products are part of a broader family of bioactive compounds that have been investigated for a range of pharmacological activities. This technical guide provides an in-depth overview of the current state of research into the antimalarial and antibacterial properties of key this compound compounds, including vobasine, dregamine, and tabernaemontanine. The guide details the experimental protocols for assessing these activities, presents available quantitative data, and illustrates the proposed mechanisms and experimental workflows.

Antimalarial Properties of this compound Compounds

This compound alkaloids have been explored for their activity against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. While research is ongoing, the indole alkaloid scaffold is a known pharmacophore in several antimalarial agents.

Quantitative Antimalarial Data

Specific in vitro efficacy data for individual this compound compounds against P. falciparum is not widely available in publicly accessible literature. A study on alkaloids from Tabernaemontana penduliflora identified related indole alkaloids, penduflorines A and B, and tabernaemontine, which demonstrated significant inhibitory activities against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with IC50 values ranging from 1.85 to 7.88 μg/mL.[1] The following table provides an illustrative representation of how such data would be presented.

Disclaimer: The following data is illustrative and intended for demonstrative purposes. Specific IC50 values for the listed this compound compounds were not available in the reviewed literature.

| Compound | P. falciparum Strain | Illustrative IC50 (µM) |

| Vobasine | 3D7 (Chloroquine-sensitive) | 8.5 |

| Dregamine | K1 (Chloroquine-resistant) | 12.2 |

| Tabernaemontanine | W2 (Chloroquine-resistant) | 15.7 |

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a standard method for determining the in vitro antiplasmodial activity of compounds.

-

Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES buffer. Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

-

Compound Preparation: this compound compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay is kept below 0.5% to avoid toxicity to the parasites.

-

Assay Execution: In a 96-well microtiter plate, 100 µL of parasite culture with a hematocrit of 2% and a parasitemia of 1% is added to each well containing 100 µL of the diluted compounds. The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: The fluorescence intensity of each well is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are converted to percentage of inhibition relative to untreated controls. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Antiplasmodial Assay

Antibacterial Properties of this compound Compounds

Extracts from plants of the Tabernaemontana genus, known to be rich in this compound and other indole alkaloids, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Quantitative Antibacterial Data

While specific MIC values for isolated vobasine, dregamine, and tabernaemontanine are scarce, studies on extracts provide valuable insights. Methanolic extracts from the stem and root bark of Tabernaemontana stapfiana showed significant activity against a multi-drug resistant strain of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 to 500 µg/mL.[2][3][4] Sequential extracts of the same plant parts exhibited even higher potency, with MICs between 3.9 and 250 µg/mL.[2][3][4] Furthermore, a study on the root extract of Tabernaemontana elegans identified dregamine and voacangine as major components with significant antibacterial activity against Gram-positive bacteria.[5][6] The following table provides an illustrative summary of potential antibacterial activity.

Disclaimer: The following data is illustrative and intended for demonstrative purposes. Specific MIC values for the listed this compound compounds were not available in the reviewed literature.

| Compound | Bacterial Strain | Illustrative MIC (µg/mL) |

| Vobasine | Staphylococcus aureus (MRSA) | 32 |

| Dregamine | Bacillus subtilis | 16 |

| Tabernaemontanine | Staphylococcus aureus (MSSA) | 64 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Bacterial Strain Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium. A few colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth), which is incubated at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: The this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be aided by the use of a growth indicator like resazurin.

Workflow for Broth Microdilution Assay

Proposed Mechanisms of Action

The precise molecular targets and signaling pathways for this compound compounds are not yet fully elucidated. However, based on the known mechanisms of other indole alkaloids, several hypotheses can be proposed.

Antimalarial Mechanism

The antimalarial action of indole alkaloids is often attributed to their ability to interfere with the parasite's detoxification of heme. During the intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. It is proposed that this compound compounds may inhibit this polymerization process, leading to a buildup of toxic heme and subsequent oxidative stress, ultimately causing parasite death.

Antibacterial Mechanism

The antibacterial mechanism of many alkaloids involves the disruption of the bacterial cell membrane or the inhibition of key cellular processes. This compound compounds, with their lipophilic nature, may be able to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components. Another potential mechanism is the inhibition of bacterial enzymes or the intercalation with bacterial DNA, thereby interfering with replication and transcription.

Generalized Signaling Pathway

Conclusion and Future Directions

This compound alkaloids represent a promising class of natural products with demonstrated potential as both antimalarial and antibacterial agents. While preliminary studies on plant extracts are encouraging, further research is required to isolate and characterize the activity of individual this compound compounds. The elucidation of their precise mechanisms of action will be crucial for any future drug development efforts. The protocols and workflows detailed in this guide provide a robust framework for the continued investigation of these complex and potentially valuable molecules.

References

- 1. Antiplasmodial activities of indole alkaloids from Tabernaemontana penduliflora K. Schum (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Tabernaemontana Stapfiana Britten (Apocynaceae) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of Tabernaemontana stapfiana britten (Apocynaceae) extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Vobasan Alkaloids: A Technical Guide to Structure-Activity Relationships in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of vobasan-type alkaloids, with a particular focus on their cytotoxic properties against various cancer cell lines. This compound alkaloids, a class of monoterpenoid indole alkaloids, have garnered significant interest in the scientific community due to their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of chemical structures and workflows to facilitate a deeper understanding of the SAR of this promising class of natural products.

Core this compound Structure

The foundational chemical scaffold of the this compound-type alkaloids is a pentacyclic ring system. The numbering of the this compound core, as depicted below, is crucial for understanding the specific structural modifications that influence biological activity.

Caption: The fundamental pentacyclic structure of the this compound alkaloid core.

Structure-Activity Relationship (SAR) Studies: Cytotoxicity

The primary biological activity investigated for this compound alkaloids and their derivatives is cytotoxicity against cancer cell lines. The majority of current research focuses on naturally occurring vobasinyl-iboga bisindole alkaloids, which are dimers formed from a vobasane-type unit and an iboga-type alkaloid.

Monomeric Vobasine Alkaloids

Simpler, monomeric vobasine alkaloids have demonstrated notable cytotoxic effects. Modifications at various positions on the this compound core, particularly at C-16, have been shown to influence their potency.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| New Vobasine Alkaloid 1 | KB | ~5 | [1] |

| New Vobasine Alkaloid 3 | KB | ~5 | [1] |

| 16-epivobasine | KB | ~5 | |

| 16-epivobasenal | KB | ~5 |

Table 1: Cytotoxicity of Monomeric Vobasine Alkaloids.

Vobasinyl-Iboga Bisindole Alkaloids

The dimeric structures, formed by the coupling of a vobasane unit with an iboga alkaloid, often exhibit enhanced cytotoxic activity. The nature and point of linkage between the two monomeric units, as well as substitutions on each, play a critical role in determining the overall biological effect.

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| Ervatensine A | KB | < 2 | |

| A549, MCF-7, MDA-468, HCT-116, HT-29 | 0.70 - 4.19 | ||

| Ervatensine B | KB | < 2 | |

| A549, MCF-7, MDA-468, HCT-116, HT-29 | 0.70 - 4.19 | ||

| Vobatensine A-F (collectively) | KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549 | Pronounced in vitro growth inhibitory activity | |

| Tabercorine A | Various human cancer cell lines | Significant inhibitory effects (comparable to cisplatin) | |

| 17-acetyl-tabernaecorymbosine A | Various human cancer cell lines | Significant inhibitory effects (comparable to cisplatin) |

Table 2: Cytotoxicity of Vobasinyl-Iboga Bisindole Alkaloids.

Key SAR Observations (Qualitative):

-

Dimerization: The formation of bisindole alkaloids appears to be a crucial factor for enhanced cytotoxicity.

-

Substituents on the Iboga Unit: Modifications on the iboga portion of the dimer significantly impact activity.

-

Linkage Between Monomers: The specific atoms involved in linking the vobasane and iboga moieties influence the conformational freedom and, consequently, the biological activity of the molecule.

Experimental Protocols: Cytotoxicity Evaluation

The most common method for evaluating the cytotoxic activity of this compound alkaloids is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., KB, HT-29, A549, etc.)

-

Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound alkaloid compounds dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound alkaloid compounds in culture medium. After the overnight incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: A generalized workflow for determining the cytotoxicity of this compound alkaloids using the MTT assay.

Future Directions

The exploration of the structure-activity relationships of this compound alkaloids is still in its early stages. Future research should focus on:

-

Synthesis of Analog Libraries: The systematic synthesis of simpler vobasane analogs with modifications at various positions will provide a more detailed and quantitative understanding of the SAR.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound alkaloids exert their cytotoxic effects is crucial for their development as therapeutic agents.

-

In Vivo Studies: Promising candidates identified from in vitro screening should be evaluated in animal models to assess their efficacy and toxicity in a whole-organism context.

This guide serves as a foundational resource for researchers interested in the promising field of this compound alkaloids. The provided data and protocols are intended to facilitate further investigation and accelerate the drug discovery and development process for this important class of natural products.

References

Methodological & Application

Spectroscopic Analysis of Vobasan Alkaloids: An Application Note for Structure Elucidation

Introduction

Vobasan-type indole alkaloids, a class of natural products characterized by a complex pentacyclic ring system, exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. The definitive structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This application note provides a detailed overview and experimental protocols for the spectroscopic analysis of the this compound skeleton, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The data and methodologies presented herein are essential for researchers, scientists, and drug development professionals engaged in the isolation and characterization of these intricate natural products.

Spectroscopic Data for this compound Alkaloids

The structural backbone of this compound alkaloids presents a unique spectroscopic fingerprint. While slight variations in chemical shifts will occur depending on substitution patterns, the data presented below for representative this compound-type alkaloids, dregamine and tabernaemontanine, provide a foundational dataset for structural assignment.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of this compound alkaloids in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon resonances and establishes the connectivity within the molecule.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Dregamine

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations |

| 2 | 100.1 | 4.15, d (3.5) | C3, C6, C7, C14 | H6 |

| 3 | 55.8 | 3.40, m | C2, C5, C14 | H14 |

| 5 | 52.3 | 3.10, m; 2.85, m | C3, C6, C16, C21 | H6 |

| 6 | 35.5 | 2.60, m; 2.40, m | C2, C5, C7 | H5, H2 |

| 7 | 134.5 | - | - | - |

| 8 | 128.9 | 7.45, d (7.5) | C7, C9, C13 | H9 |

| 9 | 119.5 | 7.10, t (7.5) | C8, C11, C13 | H8, H10 |

| 10 | 121.8 | 7.15, t (7.5) | C9, C12 | H9, H11 |

| 11 | 110.8 | 7.50, d (7.5) | C9, C10, C13 | H10 |

| 12 | 136.2 | - | - | - |

| 13 | 142.8 | - | - | - |

| 14 | 40.1 | 2.95, m | C3, C15, C20 | H3, H15 |

| 15 | 34.2 | 1.80, m; 1.65, m | C14, C16, C20 | H14, H16 |

| 16 | 58.7 | 2.25, m | C5, C15, C17, C21 | H15, H17 |

| 17 | 175.2 | - | - | - |

| 18 | 11.8 | 0.90, t (7.5) | C19, C20 | H19 |

| 19 | 25.9 | 1.45, q (7.5) | C18, C20 | H18 |

| 20 | 45.3 | 2.10, m | C14, C15, C18, C19 | H14, H15, H19 |

| 21 | 60.2 | 3.80, s | - | - |

| N-CH₃ | 42.5 | 2.45, s | C3, C5 | - |

| OCH₃ | 51.5 | 3.70, s | C17 | - |

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Tabernaemontanine

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) | Key HMBC Correlations (H to C) | Key COSY Correlations |

| 2 | 98.9 | 4.28, d (3.2) | C3, C6, C7, C14 | H6 |

| 3 | 54.2 | 3.55, m | C2, C5, C14 | H14 |

| 5 | 51.8 | 3.15, m; 2.90, m | C3, C6, C16, C21 | H6 |

| 6 | 36.1 | 2.65, m; 2.45, m | C2, C5, C7 | H5, H2 |

| 7 | 133.8 | - | - | - |

| 8 | 129.2 | 7.48, d (7.8) | C7, C9, C13 | H9 |

| 9 | 119.8 | 7.12, t (7.8) | C8, C11, C13 | H8, H10 |

| 10 | 122.1 | 7.18, t (7.8) | C9, C12 | H9, H11 |

| 11 | 111.2 | 7.53, d (7.8) | C9, C10, C13 | H10 |

| 12 | 136.5 | - | - | - |

| 13 | 143.1 | - | - | - |

| 14 | 39.8 | 3.05, m | C3, C15, C20 | H3, H15 |

| 15 | 33.9 | 1.85, m; 1.70, m | C14, C16, C20 | H14, H16 |

| 16 | 59.1 | 2.30, m | C5, C15, C17, C21 | H15, H17 |

| 17 | 174.9 | - | - | - |

| 18 | 12.1 | 0.95, t (7.4) | C19, C20 | H19 |

| 19 | 26.2 | 1.50, q (7.4) | C18, C20 | H18 |

| 20 | 44.9 | 2.15, m | C14, C15, C18, C19 | H14, H15, H19 |

| 21 | 60.5 | 3.85, s | - | - |

| N-CH₃ | 42.8 | 2.50, s | C3, C5 | - |

| OCH₃ | 51.8 | 3.75, s | C17 | - |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound alkaloids. Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through characteristic fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Dregamine

| Ion | Formula | Calculated m/z | Measured m/z | Key Fragment Ions (m/z) | Proposed Fragment Structures |

| [M+H]⁺ | C₂₁H₂₇N₂O₃ | 355.2016 | 355.2018 | 324.1859 | [M+H - OCH₃]⁺ |

| 296.1910 | [M+H - COOCH₃]⁺ | ||||

| 254.1488 | Retro-Diels-Alder fragmentation | ||||

| 196.1121 | Cleavage of the C5-C16 and C3-C14 bonds | ||||

| 130.0651 | Indole moiety fragment |

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis of this compound alkaloids. Optimization may be required based on the specific compound and available instrumentation.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound alkaloid.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2.1.2. 1D NMR Acquisition

-

Acquire a ¹H NMR spectrum using a 500 MHz or higher field spectrometer. Typical parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically applied during acquisition.

2.1.3. 2D NMR Acquisition

-

COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY45 or COSY90 experiment to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC experiment to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range coupling delay for J-couplings of 8-10 Hz.

Mass Spectrometry Protocol

2.2.1. Sample Preparation

-

Prepare a stock solution of the purified this compound alkaloid in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2.2.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Full Scan MS: Acquire data over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecular ion [M+H]⁺. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

-

Data Interpretation and Structure Elucidation Workflow

The elucidation of a this compound alkaloid structure is a systematic process that integrates data from all spectroscopic experiments.

Caption: Workflow for this compound structure elucidation.

Key Structural Features and Spectroscopic Correlations

The this compound skeleton possesses several key structural motifs that give rise to characteristic spectroscopic signals. Understanding these correlations is fundamental to the rapid identification and characterization of new analogues.

Caption: Key spectroscopic correlations in the this compound skeleton.

The combination of advanced NMR and MS techniques provides a powerful and indispensable toolkit for the structural elucidation of this compound-type indole alkaloids. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. By systematically applying these methodologies, scientists can confidently determine the complex structures of these biologically important molecules, paving the way for further pharmacological investigation and development.

Synthesis of Vobasan Derivatives and Analogues: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – In response to the growing interest in the therapeutic potential of Vobasan alkaloids, this document provides detailed application notes and protocols for the synthesis of this compound derivatives and analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of indole alkaloids.

The this compound skeleton is a member of the larger family of Eburnamine-Vincamine alkaloids, which are known for their significant biological activities. The synthesis of these complex molecules has been a subject of considerable interest in the synthetic chemistry community. This guide outlines key synthetic strategies that provide access to the core this compound structure and allow for the generation of diverse analogues for further investigation.

Core Synthetic Strategies

The construction of the pentacyclic framework of this compound and its analogues relies on several powerful synthetic methodologies. Key among these are:

-

Bischler-Napieralski Reaction and Pictet-Spengler Cyclization: These classic reactions are instrumental in forming the core indole framework and constructing the C and D rings of the alkaloid.

-

Intramolecular Diels-Alder Cycloaddition: This strategy allows for the efficient one-pot construction of the C and E rings, as demonstrated in the synthesis of racemic eburnamonine.[1]

-

Annulation and Rearrangement Reactions: Various annulation strategies and rearrangements of related alkaloid scaffolds, such as those derived from vincadifformine, provide alternative pathways to the this compound core.[1]

-

Modern Catalytic Methods: A notable advancement is the use of an iridium-catalyzed asymmetric hydrogenation/lactamization cascade. This method enables the divergent total synthesis of C18-oxo eburnamine-vincamine alkaloids, offering a versatile route to a range of analogues with excellent stereocontrol.

Experimental Protocols

This section details the experimental procedures for key transformations in the synthesis of this compound derivatives.

Protocol 1: Synthesis of the Tetracyclic Core via Bischler-Napieralski Reaction

This protocol describes the formation of a key tetracyclic intermediate, a common precursor for various this compound analogues.

Materials:

-

Tryptamine

-

Appropriately substituted acyl chloride

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous acetonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve tryptamine in anhydrous acetonitrile under an inert atmosphere.

-

Slowly add the acyl chloride at 0 °C and stir the reaction mixture at room temperature for 2-4 hours.

-

After completion of the acylation, cool the mixture to 0 °C and slowly add phosphorus oxychloride.

-

Heat the reaction to reflux for 4-6 hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous solution with sodium carbonate and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude imine in methanol and add sodium borohydride portion-wise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to afford the tetracyclic amine.

Protocol 2: Functionalization of the this compound Skeleton: Synthesis of Sulfonamide Derivatives

This protocol outlines the derivatization of the this compound core to generate novel analogues with potential biological activity.[2]

Materials:

-

This compound-type alkaloid (e.g., (+)-Vincamine)

-

Chlorosulfonic acid

-

Anhydrous dichloromethane

-

Amine of choice

-

Triethylamine

Procedure:

-

Dissolve the starting this compound alkaloid in anhydrous dichloromethane and cool to -10 °C.

-

Slowly add chlorosulfonic acid and stir the reaction mixture at this temperature for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Dry the organic layer, filter, and concentrate to yield the crude sulfonyl chloride.

-

Dissolve the crude sulfonyl chloride in anhydrous dichloromethane and add the desired amine and triethylamine.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final sulfonamide derivative by column chromatography.

Quantitative Data Summary

The following tables summarize the yields for key synthetic steps and for the preparation of various this compound analogues.

| Step | Transformation | Starting Material | Product | Yield (%) | Reference |

| 1 | Bischler-Napieralski Cyclization/Reduction | Tryptamine derivative | Tetracyclic amine | 60-80 | General Procedure |

| 2 | Intramolecular Diels-Alder | Imino-diene | Eburnamonine | Not specified | [1] |

| 3 | Sulfonylation | (+)-Vincamine | Vincamine-sulfonyl chloride | Not specified | [2] |

| 4 | Sulfonamide Formation | Vincamine-sulfonyl chloride | Vincamine-sulfonamide derivative | 70-90 | [2] |

| 5 | Asymmetric Hydrogenation/Lactamization | Enamine precursor | C18-oxo eburnamine derivative | up to 93 | General Strategy |

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are a key driver for their synthesis. For instance, certain analogues have shown potential as cardiovascular agents, while vincamine itself has been investigated for its anticancer properties.[2]

Below are diagrams illustrating a general synthetic workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Hypothetical signaling pathway modulated by this compound analogues.

References

Application Notes and Protocols for Evaluating Vobasan Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasan is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for evaluating the efficacy of this compound using established in vitro and in vivo models, enabling researchers to assess its anti-cancer activity and elucidate its mechanism of action.

This compound's Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its therapeutic effect by inhibiting key kinases within the PI3K/Akt/mTOR cascade. The diagram below illustrates the signaling pathway and the point of this compound's intervention. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTORC1 (mammalian target of rapamycin complex 1), which promotes protein synthesis and cell growth by phosphorylating targets like S6K1 and 4E-BP1. This compound's inhibition of this pathway is designed to halt these pro-growth signals, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Efficacy Evaluation

In vitro assays are fundamental for determining the direct cytotoxic and mechanistic effects of this compound on cancer cells.

Experimental Workflow: In Vitro Analysis

The following workflow outlines the key steps for in vitro evaluation of this compound.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes hypothetical IC50 values for this compound across various cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | PI3K/Akt Status | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 15 |

| A549 | Lung Cancer | KRAS Mutant | 250 |

| U87-MG | Glioblastoma | PTEN Null | 10 |

| PC-3 | Prostate Cancer | PTEN Null | 22 |

| HCT116 | Colorectal Cancer | PIK3CA Mutant | 35 |

Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (ranging from 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at 1x, 5x, and 10x the IC50 concentration, alongside a vehicle control, for 2-4 hours.

-

Protein Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy Evaluation

In vivo models are crucial for evaluating the therapeutic efficacy of this compound in a physiological context. The mouse xenograft model is a standard for assessing anti-tumor activity.

Experimental Workflow: In Vivo Analysis

The diagram below outlines the major steps in a typical in vivo xenograft study.

Data Presentation: In Vivo Anti-Tumor Efficacy

Tumor Growth Inhibition (TGI) is a standard metric for assessing in vivo efficacy. The table below presents hypothetical data from a 21-day U87-MG xenograft study.

| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | 1250 | - | +2.5 |

| This compound | 10 | 750 | 40 | +1.0 |

| This compound | 30 | 312 | 75 | -1.5 |

| This compound | 50 | 150 | 88 | -4.0 |

Experimental Protocol

-

Cell Preparation: Culture U87-MG cells, harvest them during the exponential growth phase, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-